Product packaging for Methyl tert-butylacetate(Cat. No.:CAS No. 10250-48-3)

Methyl tert-butylacetate

Cat. No.: B077586
CAS No.: 10250-48-3
M. Wt: 130.18 g/mol
InChI Key: DXBOTVWRXLQVMG-UHFFFAOYSA-N
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Description

Methyl tert-butylacetate is a sterically hindered ester characterized by the presence of the bulky tert-butyl group adjacent to the carbonyl functionality. This unique structural feature imparts significant steric hindrance, which profoundly influences its reactivity and makes it a valuable building block in synthetic organic chemistry. Its primary research applications include its use as a protected form of pivalic acid or as a precursor to tert-butyl ketones and other advanced intermediates under specific conditions that leverage its resistance to nucleophilic attack. The steric bulk of the tert-butyl group shields the carbonyl carbon, allowing for selective transformations at other sites on the molecule or enabling its use as a robust protecting group for carboxylic acids that is stable under a variety of reaction conditions but can be removed under strong acidic environments. Furthermore, this compound is of particular interest in pharmaceutical research for the synthesis of complex molecules where the introduction of the tert-butylacetate moiety can modulate the lipophilicity, metabolic stability, and overall pharmacokinetic profile of lead compounds. It also serves as a valuable volatile organic compound (VOC) standard in environmental and analytical chemistry research. Our product is supplied with comprehensive analytical data (including GC, NMR, and MS) to ensure identity and purity, empowering researchers to achieve reproducible and reliable results in their investigations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O2 B077586 Methyl tert-butylacetate CAS No. 10250-48-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3,3-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H14O2/c1-7(2,3)5-6(8)9-4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBOTVWRXLQVMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70145199
Record name Methyl 3,3-dimethylbutyrate
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Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10250-48-3
Record name Butanoic acid, 3,3-dimethyl-, methyl ester
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Record name Methyl 3,3-dimethylbutyrate
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Record name Methyl 3,3-dimethylbutyrate
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Record name Methyl 3,3-dimethylbutyrate
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Synthetic Methodologies for Methyl Tert Butylacetate Tert Butyl Acetate

Direct Esterification and Acetoxylation Routes

Direct esterification and acetoxylation methods represent primary industrial routes for producing methyl tert-butylacetate. These processes typically involve the reaction of an alkene with a carboxylic acid in the presence of a catalyst.

Acid-Catalyzed Reactions of Isobutylene (B52900) with Acetic Acid

A well-established method for synthesizing this compound is the acid-catalyzed reaction of isobutylene with acetic acid. google.comgoogle.comgoogle.com This liquid-phase reaction is an acetoxylation process where acetic acid is added across the double bond of isobutylene. google.comgoogle.com

Various acid catalysts are employed to facilitate this reaction. Strong mineral acids, such as sulfuric acid, have been used. rsc.org Organic sulfonic acids, particularly aromatic sulfonic acids like benzene sulfonic acid and toluene sulfonic acids, are also effective catalysts. google.com Solid acid catalysts, including sulfonated acidic resinous catalysts and zeolites, offer advantages in terms of separation and reusability. rsc.orggoogle.comcsic.es For instance, sulfonated polystyrene divinyl benzene resin catalysts have been shown to be effective. google.com The reaction is typically carried out in the liquid phase, often with an excess of one reactant to drive the equilibrium towards product formation. google.com

Key factors influencing the reaction include temperature, catalyst acidity, and reactant concentrations. For example, when using certain sulfonated acidic resin catalysts, preferred reaction temperatures are between 100°F and 200°F, with a catalyst acidity between 0.5 and 2.4 meq. of H+ per gram of catalyst. google.com The use of a polymerization inhibitor may also be necessary to reduce the formation of isobutylene polymers as byproducts. google.com

Eco-Friendly Additive Reactions for this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic routes. For this compound synthesis, this has led to research into eco-friendly additive reactions, primarily focusing on the use of solid acid catalysts to replace traditional homogeneous catalysts.

Mesoporous silica (B1680970) catalysts with balanced Brønsted and Lewis acid sites have shown significant promise. researchgate.net In a study utilizing A–S–Si catalysts, the conversion of acetic acid was found to be strongly dependent on the Brønsted acidity, while the selectivity towards tert-butyl acetate (B1210297) was linearly correlated with the ratio of Brønsted to Lewis acid amounts. researchgate.net Under optimal conditions, an acetic acid conversion of 72% with a tert-butyl acetate selectivity as high as 97% was achieved. researchgate.net

Zeolites are another class of solid catalysts that have been investigated for this reaction. csic.esmdpi.com Their well-defined pore structures and tunable acidity make them attractive for catalytic applications. The use of zeolites can lead to high yield and selectivity in the tert-butylation of alcohols with tert-butyl acetate, suggesting their potential in the synthesis of the ester itself. csic.es The ability of the aluminosilicate framework to stabilize intermediate carboxonium species is a key factor in their catalytic activity. csic.es

Catalyst Performance in Eco-Friendly TBAc Synthesis
CatalystAcetic Acid Conversion (%)TBAc Selectivity (%)Reference
A5–S10–Si7297 researchgate.net
SBA-15-SO3H (15%)82.892.6 researchgate.net

Transesterification Processes Involving this compound

Transesterification is another important synthetic route for producing esters. In the context of this compound, this can involve the reaction of another ester with tert-butanol (B103910) or the reaction of a different tert-butyl ester with another alcohol.

One example is the transesterification of bromoacetic acid with tert-butyl acetate to produce tert-butyl bromoacetate. google.com This reaction is carried out in the presence of a strong acid type ion exchange resin at temperatures between 30-45°C. google.com This process demonstrates the utility of tert-butyl acetate as a starting material for the synthesis of other tert-butyl esters.

While direct transesterification to produce this compound is less commonly detailed, the principles of transesterification are well-established. For instance, the synthesis of butyl acetate can be achieved through the transesterification of ethyl acetate with n-butanol over a boron-loaded zeolite catalyst. google.com Similar principles could be applied to the synthesis of this compound, for example, by reacting methyl acetate with tert-butanol in the presence of a suitable catalyst. Zeolites, with their shape-selective properties, are effective catalysts for such reactions. google.com

Conversion from Related Ethers

An alternative synthetic strategy involves the conversion of related ethers, particularly methyl tert-butyl ether (MTBE), into this compound. This route is of particular interest due to the large-scale industrial availability of MTBE, which has been widely used as a gasoline additive. google.comgoogle.com

Synthesis of this compound from Methyl tert-Butyl Ether (MTBE)

A direct route has been developed to produce tert-butyl acetate from MTBE. google.comgoogle.com This process involves reacting MTBE with acetic acid in the presence of an acid catalyst. google.comgoogle.com The reaction can be carried out using strongly acidic ion-exchange resins, such as a macroreticular type resin. google.comgoogleapis.com Typical reaction temperatures range from 10°C to 100°C, with a preferred range of 40°C to 70°C, and pressures from 1 to 5 atmospheres. google.comgoogle.com

This process often results in the co-production of methyl acetate. google.comgoogle.com The conversion of MTBE can be quite high, ranging from approximately 69% to 99%. google.comgoogleapis.com However, a key side reaction is the dimerization of isobutylene, which is formed as an intermediate, leading to a loss in efficiency. google.comgoogleapis.com

Role of Acetic Anhydride (B1165640) in Ether Conversion to this compound

To enhance the efficiency of the conversion of MTBE to tert-butyl acetate, acetic anhydride is often added to the reaction mixture. google.comgoogle.com Acetic anhydride plays a crucial role by reacting with water that may be present or formed during the reaction. This is important because the presence of water can lead to the formation of tert-butanol as an undesirable byproduct. google.comgoogle.com

The reaction is carried out by contacting a mixture of acetic acid, acetic anhydride, and MTBE with an acid catalyst. google.comgoogle.com The addition of acetic anhydride helps to control the formation of tert-butanol and drive the reaction towards the desired product, tert-butyl acetate. google.comgoogle.com Studies have shown that the reaction of MTBE with acetic anhydride on acid catalysts like Amberlyst 15 and ZrO2-SiO2 can achieve high MTBE conversion (up to 95%) with selectivities for tert-butyl acetate around 40-45%. researchgate.netscispace.com

MTBE Conversion to TBAc
CatalystMTBE Conversion (%)TBAc Selectivity (%)Co-productReference
Strongly acidic ion-exchange resin69-99>25Methyl acetate google.comgoogleapis.com
Amberlyst 15-40-45Methyl acetate researchgate.netscispace.com
ZrO2-SiO29545Methyl acetate researchgate.netscispace.com

Catalytic Systems for this compound Production

The industrial production of this compound often relies on catalytic processes. The development of efficient and reusable catalysts is a key area of research to improve the economic and environmental viability of its synthesis.

Solid acid catalysts are widely employed in esterification reactions due to their advantages over homogeneous catalysts, such as ease of separation from the reaction mixture, reusability, and reduced waste generation. researchgate.net

Ion-Exchange Resins: Strongly acidic ion-exchange resins, which are typically copolymers of styrene and divinylbenzene with sulfonic acid groups (-SO3H), are effective catalysts for the synthesis of esters. researchgate.netscirp.org These resins, such as Amberlyst and Dowex, provide solid surfaces with acidic sites that catalyze the esterification reaction. scirp.orggoogle.com For example, this compound can be produced directly from methyl tert-butyl ether (MTBE) by reacting it with acetic acid and acetic anhydride over a strong acid ion-exchange resin. google.comgoogle.com Macroporous resins are often preferred in these applications. google.comgoogle.com The use of these resins limits side reactions, leading to higher product purity and yield. researchgate.net

Zirconia-Silica (ZrO2-SiO2) Catalysts: Mixed oxide catalysts, particularly those based on zirconia (ZrO2) and silica (SiO2), have shown promise as stable and active solid acid catalysts. ZrO2 provides moderate surface acidity, while SiO2 offers a high surface area. acs.org Combining these two materials can enhance surface area, stability, and acidity compared to the individual oxides. acs.org Nanosized SiO2/ZrO2 catalysts prepared by the sol-gel method have demonstrated high surface areas and have been effectively used in transesterification reactions. researchgate.net The acidity of ZrO2-SiO2 can be further enhanced by functionalization with sulfonic acid groups, making them water-tolerant solid acid catalysts suitable for esterification reactions that produce water. acs.org

The table below compares key properties of different solid acid catalysts used in esterification and related reactions.

CatalystTypeKey FeatureApplication
Amberlyst 15Ion-Exchange ResinMacroporous structureEsterification, Etherification scirp.orggoogle.com
Dowex 50WX8Ion-Exchange ResinGel-type resinEsterification scirp.org
ZrO2-SiO2Mixed OxideHigh surface area and stabilityEsterification, Transesterification acs.orgresearchgate.net
HIPS-SASulfonated PolymerHigh catalytic efficiencyMethyl Acetate Esterification

Mesoporous silica materials, such as SBA-15, are characterized by their high surface area, large pore volume, and ordered pore structure, making them excellent supports for catalysts. researchgate.net By functionalizing these materials with acidic groups, such as sulfonic acid (-SO3H), they can be transformed into highly efficient solid acid catalysts. researchgate.net

In the synthesis of this compound via the additive reaction of acetic acid with isobutene, sulfonic acid-functionalized SBA-15 (SBA-15-SO3H) has shown high catalytic activity and selectivity. researchgate.net Research has indicated that the catalytic performance is strongly linked to the catalyst's properties. Specifically, the conversion of acetic acid is highly dependent on the Brønsted acidity of the catalyst, while the selectivity towards this compound is linearly correlated with the ratio of Brønsted to Lewis acid sites. researchgate.net The high surface area and well-defined mesoporous structure of these catalysts contribute to their efficient performance. Furthermore, these catalysts can be easily separated from the reaction mixture and recycled with high stability. researchgate.net

Reaction Mechanisms and Chemical Transformations of Methyl Tert Butylacetate

Hydrolysis Kinetics and Mechanistic Pathways of Methyl tert-Butylacetate

The hydrolysis of this compound, like other tert-butyl esters, exhibits distinct mechanistic features compared to esters of primary or secondary alcohols. The steric bulk of the tert-butyl group and the stability of the corresponding carbocation intermediate are the primary factors governing its reaction pathways.

The acid-catalyzed hydrolysis of this compound proceeds through a unimolecular mechanism, specifically designated as the AAL1 (Acid-catalyzed, Alkyl-oxygen cleavage, unimolecular) mechanism. ucoz.com This pathway is favored because the tert-butyl group can depart as a relatively stable tertiary carbocation. acsgcipr.orgpearson.com The reaction is characterized by a two-step process that is analogous to an SN1 reaction. pearson.comchemistrysteps.com

The mechanism is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst, which increases the electrophilicity of the carbonyl carbon. pearson.com However, unlike less hindered esters that would subsequently undergo a bimolecular attack by water at this site (an AAC2 mechanism), the steric hindrance of the tert-butyl group makes this pathway unfavorable. Instead, the molecule undergoes a rate-determining unimolecular cleavage of the bond between the oxygen atom and the tert-butyl group. chemistrysteps.com This step results in the formation of a stable tert-butyl carbocation and a carboxylic acid. pearson.com The carbocation is then rapidly attacked by a water molecule (acting as a nucleophile) to form tert-butanol (B103910) after deprotonation. pearson.comyoutube.com

Kinetic studies support this unimolecular mechanism. For instance, the volume of activation for the acid-catalyzed hydrolysis of tert-butyl acetate (B1210297) was found to be approximately zero, which is a characteristic feature of a unimolecular process where bond breaking is the dominant feature of the transition state. cdnsciencepub.com This contrasts with the negative activation volumes observed for methyl and ethyl acetates, which hydrolyze via a bimolecular (AAC2) mechanism. cdnsciencepub.com

ParameterValue for tert-Butyl Acetate HydrolysisSignificance
Mechanism Type AAL1 (Unimolecular) ucoz.comFavored due to the stability of the tert-butyl carbocation.
Rate-Determining Step Formation of tert-butyl carbocation pearson.comCleavage of the alkyl-oxygen bond.
Volume of Activation (ΔV‡) ~ 0 cm³ mole⁻¹ cdnsciencepub.comIndicates a unimolecular transition state with minimal solvent constriction.
Activation Energy 27.6 kcal mole⁻¹ cdnsciencepub.comEnergy barrier for the unimolecular cleavage.
Entropy of Activation (ΔS‡) 14.2 cal deg⁻¹ mole⁻¹ cdnsciencepub.comPositive value is consistent with a dissociative, unimolecular process.

This table summarizes key kinetic and mechanistic parameters for the acid-catalyzed hydrolysis of tert-butyl acetate, highlighting the evidence for a unimolecular pathway.

A defining characteristic of the AAL1 mechanism is the site of bond cleavage. In the hydrolysis of this compound, the reaction proceeds via alkyl-oxygen fission , meaning the bond between the tert-butyl carbon and the ether oxygen is broken. cdnsciencepub.comrsc.org This is in contrast to the more common acyl-oxygen fission seen in the hydrolysis of most other esters, where the bond between the carbonyl carbon and the ether oxygen is cleaved. rsc.orgic.ac.uk

The preference for alkyl-oxygen fission is directly attributable to the structure of the ester. The tert-butyl group is capable of forming a stable tertiary carbocation upon cleavage. ucoz.com This pathway becomes the lower-energy route compared to the alternative, which would involve a nucleophilic attack on a sterically hindered carbonyl carbon. ic.ac.uk Isotopic labeling studies have historically been used to confirm the position of bond cleavage in ester hydrolysis. For mechanisms involving alkyl-oxygen fission, if the reaction is carried out in water enriched with ¹⁸O, the ¹⁸O isotope is incorporated into the resulting alcohol (tert-butanol), while the carboxylic acid retains its original oxygen atoms. ucoz.com

This mechanism is not exclusive to hydrolysis and is observed in other reactions of tert-butyl esters under acidic conditions, such as their use as protecting groups in organic synthesis, where they are cleaved using acids like trifluoroacetic acid. acsgcipr.orgstackexchange.com

Oxidation and Degradation Pathways of this compound

Ozonation Byproducts and Oxidative Transformations (e.g., tert-Butyl Formate)

Extensive searches for research findings on the ozonation byproducts and oxidative transformations of this compound did not yield specific results for this compound. The available scientific literature focuses heavily on the oxidation and degradation of a similarly named but structurally different compound, methyl tert-butyl ether (MTBE).

Due to the distinct chemical nature of esters, such as this compound, compared to ethers like MTBE, the reaction mechanisms, byproducts, and degradation pathways are expected to differ significantly. Therefore, data pertaining to MTBE cannot be accurately extrapolated to describe the behavior of this compound under oxidative conditions.

As a result, no detailed research findings or data tables on the ozonation and oxidative degradation of this compound can be provided at this time.

Advanced Applications of Methyl Tert Butylacetate in Chemical Research and Industry

Methyl tert-Butylacetate as a Process Solvent

Methyl tert-butyl acetate's unique combination of properties, including its moderate evaporation rate, good solvency for a wide range of resins, and its status as a volatile organic compound (VOC) exempt solvent, makes it a valuable process solvent in numerous applications. silverfernchemical.commarcuspaint.comecolink.com

Solvent Properties for Chemical Reactions and Polymerization

As a process solvent, methyl tert-butyl acetate (B1210297) offers several advantages in chemical reactions and polymerization processes. It can be used as a reaction medium and a diluent in various chemical formulations. atamanchemicals.comsilverfernchemical.com One notable application is in the Ritter reaction, where it serves as both a solvent and a reagent for the synthesis of tert-butyl amides from nitriles. orgsyn.org The use of acetic acid as a co-solvent helps to minimize the generation of isobutylene (B52900) gas by creating an equilibrium that regenerates tert-butyl acetate. orgsyn.org

In the realm of polymerization, while its direct application as a primary solvent is still being explored, its properties make it a candidate for certain polymerization reactions. For instance, studies on related compounds like methyl tert-butyl ether (MTBE) have shown its potential in living anionic polymerization, suggesting that the tert-butyl group can influence reaction kinetics and polymer structure. acs.orgconsensus.app The steric hindrance provided by the tert-butyl group in methyl tert-butyl acetate can lead to very low reactivity with amine nucleophiles, making it a suitable non-reactive solvent in two-component epoxy systems where other esters might react with the amine curatives. researchgate.net

Below is a table summarizing some of the key physicochemical properties of methyl tert-butyl acetate relevant to its function as a solvent.

PropertyValue
Molecular Formula C₆H₁₂O₂
Molar Mass 116.16 g/mol
Boiling Point 97.8 °C
Flash Point 22 °C
Density 0.8593 g/cm³
Solubility in Water 0.8 wt% at 22 °C
Vapor Pressure 47 mm Hg at 25 °C

(Data sourced from PubChem and Wikipedia) wikipedia.orgresearchgate.netnih.gov

Efficacy as a Solvent in Coatings, Inks, and Adhesives Formulations

Methyl tert-butyl acetate is widely utilized as a solvent in the production of lacquers, enamels, inks, and adhesives. wikipedia.orgatamanchemicals.com Its fast evaporation rate and excellent solvency power contribute to improved flow, leveling, and film formation in coatings. silverfernchemical.com This enhances the drying time and the quality of the finish in automotive, industrial, and protective coatings. silverfernchemical.com

In adhesive and sealant formulations, methyl tert-butyl acetate acts as a carrier solvent, improving viscosity and application properties. silverfernchemical.com It enhances bonding strength and flexibility, making it suitable for industrial adhesives. silverfernchemical.com Specifically, it is used in the production of pressure-sensitive adhesives found in tapes and labels. Its ability to dissolve a wide range of resins, including acrylics, polyurethanes, and vinyls, makes it a versatile choice for these applications. silverfernchemical.comexpertmarketresearch.com

The following table provides a comparison of the evaporation rates of methyl tert-butyl acetate and other common solvents.

SolventEvaporation Rate (n-butyl acetate = 1)
Acetone5.6
Methyl Ethyl Ketone (MEK)3.8
Methyl tert-butyl acetate 1.3
Toluene2.0
Xylene0.6

(Data represents typical values and may vary)

Role as a Volatile Organic Compound (VOC) Exempt Solvent Alternative

A significant driver for the use of methyl tert-butyl acetate is its classification as a VOC-exempt solvent by the U.S. Environmental Protection Agency (EPA). wikipedia.orgwikipedia.org VOCs are organic compounds that contribute to the formation of ground-level ozone, a primary component of smog. marcuspaint.comhydrite.com The EPA grants exempt status to compounds that have a negligible contribution to ozone formation. federalregister.govaqmd.gov

Role of this compound in Intermediate Synthesis

Beyond its role as a solvent, methyl tert-butyl acetate also serves as an intermediate in the synthesis of other chemical compounds, particularly in the pharmaceutical and flavoring industries.

Pharmaceutical Intermediate Production

In pharmaceutical manufacturing, methyl tert-butyl acetate is used as a solvent and as a raw material for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. atamanchemicals.comecolink.com The tert-butyl group is a crucial protecting group in organic synthesis, particularly for carboxylic acids, due to its stability and ease of removal under acidic conditions. thieme.de Methyl tert-butyl acetate can be a source for the tert-butyl group in certain reactions.

A notable application is in the Ritter reaction for the synthesis of t-butyl amides, which can be important intermediates in the production of pharmaceuticals. orgsyn.org The reaction involves the slow addition of sulfuric acid to a mixture of a nitrile and tert-butyl acetate in acetic acid. orgsyn.org High-purity grades of tert-butyl acetate are often specified for pharmaceutical applications. atamanchemicals.com It is also used as a solvent in the production of resins and other chemicals that may be used in pharmaceutical contexts. evonik.com

Synthetic Flavoring Agent Intermediates

Methyl tert-butyl acetate itself has a woody-camphor odor which may find use in imparting a volatile top note in fragrances. perfumerflavorist.com More broadly, butyl esters are widely used in the formulation of fruit-flavored systems. perfumerflavorist.comchemicalbook.com While n-butyl acetate and iso-butyl acetate are more commonly found in natural fruit flavors, the unique organoleptic properties of tert-butyl acetate make it a candidate for specific applications in the flavor and fragrance industry. perfumerflavorist.com

It can also serve as an intermediate in the production of other flavoring agents. For example, the esterification of p-tert-butylcyclohexanol with acetic acid, a reaction for which methyl tert-butyl acetate could potentially serve as a solvent or starting material through transesterification, yields p-tert-butylcyclohexyl acetate, a valuable fragrance ingredient with a sweet, woody odor. researchgate.net

Specialized Applications in Advanced Manufacturing

In the realm of advanced manufacturing, this compound plays a crucial role in semiconductor processing and industrial cleaning, contributing to the precision and efficiency of these operations.

Integration in Semiconductor Processing and Photoresist Formulations

This compound is utilized as a solvent in photoresist formulations, which are critical light-sensitive materials used in the fabrication of semiconductors. ecolink.com Photoresists are used to create the intricate circuit patterns on silicon wafers. The solvent's role is to dissolve the various components of the photoresist, including polymers, photoacid generators, and other additives, to create a uniform liquid solution that can be evenly applied to the wafer. researchgate.netresearchgate.net

The performance of a photoresist is highly dependent on the properties of the solvent used in its formulation. This compound offers several advantages in this context. Its moderate evaporation rate allows for the formation of a uniform, defect-free photoresist film on the substrate. ecolink.com Furthermore, its solvency characteristics enable the dissolution of a wide range of photoresist polymers. atamanchemicals.com The purity of the solvent is also a critical factor in semiconductor manufacturing, as impurities can lead to defects in the final product. High-purity grades of this compound are therefore essential for these applications. silverfernchemical.com

Research in this area focuses on optimizing photoresist formulations to achieve higher resolutions and smaller feature sizes in semiconductor devices. The choice of solvent, including this compound, is a key parameter in these investigations. Studies have explored the dissolution behavior of different photoresist polymers in various solvents to enhance the performance of the lithographic process. researchgate.netcornell.edu

Table 1: Physical and Chemical Properties of this compound Relevant to Semiconductor Processing

PropertyValue
Chemical Formula C₆H₁₂O₂
Molecular Weight 116.16 g/mol
Boiling Point 97.8 °C
Vapor Pressure 47 mm Hg at 25 °C nih.gov
Evaporation Rate Intermediate ecolink.com
Solvency Excellent for a variety of resins atamanchemicals.com

Industrial Cleaning and Degreasing Applications

The excellent solvency of this compound makes it a highly effective agent for industrial cleaning and degreasing. silverfernchemical.com It is capable of dissolving a wide range of contaminants, including oils, greases, and other organic residues, from various surfaces. silverfernchemical.com This makes it particularly useful for cleaning and degreasing circuit boards, removing solder flux, and cleaning polished metals without causing damage to the surface. ecolink.com

In the electronics industry, maintaining the cleanliness of components is paramount to ensure their proper functioning and reliability. This compound-based cleaning formulations can effectively remove contaminants that could otherwise lead to short circuits or other failures. Its ability to clean without leaving a residue is a significant advantage in these sensitive applications.

Demonstration programs have shown that this compound can effectively replace other solvents in various cleaning applications, and cost analysis has indicated that such replacements are economically feasible. dtic.mil

Table 2: Performance Characteristics of this compound in Industrial Cleaning

CharacteristicDescription
Cleaning Efficacy Highly effective in dissolving oils, greases, and solder flux. ecolink.com
Surface Compatibility Safe for use on polished metals and electronic components. ecolink.com
Residue Evaporates cleanly, leaving minimal to no residue.
VOC Status VOC-exempt, making it an environmentally preferable alternative. ecolink.com

Contributions to Agrochemistry and Textile Research

While less documented than its applications in manufacturing, this compound also shows potential in the fields of agrochemistry and textile research.

In agrochemistry, this compound can be used as a pesticide adjuvant. 888chem.com Adjuvants are substances added to pesticide formulations to enhance their effectiveness. In this role, this compound can improve the efficacy and stability of the pesticide. 888chem.com For instance, it can be mixed with the active ingredients of a pesticide to improve its adhesion and penetration on the surface of crops, thereby enhancing its pest control effect. 888chem.com

The use of this compound as a solvent in pesticide formulations is an area of ongoing research. Its solvency properties allow it to dissolve a variety of active ingredients, and its low toxicity compared to some other solvents makes it an attractive option.

In the context of the textile industry, information on the specific applications of this compound is limited. However, its properties as a solvent suggest potential uses in processes such as dyeing and finishing. Solvents are often used in the textile industry to dissolve dyes and other finishing agents for application to fabrics. The use of a VOC-exempt solvent like this compound could offer environmental benefits in these processes. Further research is needed to fully explore the potential contributions of this compound to textile chemistry.

Environmental Behavior and Biotransformation of Methyl Tert Butylacetate

Environmental Partitioning and Transport Dynamics of Methyl tert-Butyl Acetate (B1210297)

Specific experimental or modeled data detailing the environmental partitioning coefficients (such as K_oc_ or Henry's Law Constant) and transport dynamics for Methyl tert-butyl acetate are not sufficiently available in the reviewed scientific literature. The environmental behavior of organic compounds in soil and water is largely predicted by properties like water solubility, vapor pressure, and affinity for organic carbon, which have not been extensively studied for this specific compound in an environmental context. For the closely related ether, MTBE, high water solubility and low sorption to soil materials result in high mobility in groundwater, leading to the formation of extensive contaminant plumes. nih.govusgs.govoup.com However, it cannot be scientifically assumed that Methyl tert-butyl acetate would behave identically without dedicated study.

Biotransformation Pathways of Methyl tert-Butyl Acetate

While comprehensive studies on the biotransformation of Methyl tert-butyl acetate are scarce, its formation as an intermediate in the degradation of other fuel oxygenates suggests it is susceptible to microbial action. whiterose.ac.uk

Hydrolytic Cleavage to tert-Butanol (B103910) (TBA)

The primary abiotic degradation pathway for an ester like Methyl tert-butyl acetate in an aqueous environment would be hydrolysis. This reaction involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. In this case, hydrolysis would produce acetic acid and tert-butanol (TBA). The rate of this hydrolysis is dependent on pH and temperature. While the term "demethylation" is more chemically accurate for the breakdown of an ether like MTBE, the analogous initial breakdown product of concern for both compounds is often tert-butanol. nih.govnih.gov

Oxidative Degradation by Microbial Consortia

Aerobic microorganisms capable of degrading fuel oxygenates typically utilize monooxygenase enzymes to initiate the breakdown process. nih.gov For Methyl tert-butyl acetate, it is plausible that microbial consortia could mineralize the compound. Research on the degradation of the fuel oxygenate ETBE shows that tert-butyl acetate appears as a transient intermediate, which is subsequently degraded. whiterose.ac.uk This indicates that pathways for the microbial metabolism of tert-butyl acetate exist, likely leading to the formation of tert-butanol, which can be further metabolized. whiterose.ac.uk

Assessment of Environmental Persistence and Mobility

A definitive assessment of the environmental persistence and mobility of Methyl tert-butyl acetate is not possible without specific data. Persistence is a function of the compound's resistance to abiotic and biotic degradation processes. The fact that it can be hydrolyzed and serves as an intermediate in microbial degradation pathways suggests it is likely less persistent than highly recalcitrant compounds. whiterose.ac.uk

Toxicological and Ecotoxicological Mechanisms of Methyl Tert Butylacetate and Its Metabolites

Systemic Toxicological Mechanisms Attributed to Methyl tert-Butyl Acetate (B1210297) Metabolism

The metabolism of methyl tert-butyl acetate to tert-butanol (B103910) is a critical determinant of its toxicity, influencing its effects on the liver, kidneys, and central nervous system.

Hepatic Toxicity Mechanisms

Upon absorption, methyl tert-butyl acetate is rapidly metabolized, leading to systemic exposure to tert-butanol. In animal studies, exposure to tert-butyl acetate has been associated with effects on the liver. For instance, in a 14-day inhalation study, female CD-1 mice exposed to tert-butyl acetate concentrations of 375 ml/m³ and higher exhibited hypertrophy of centrilobular hepatocytes and increased liver weights. publisso.de Similarly, increased absolute liver weights were observed in rats and mice exposed to 1600 ppm of tert-butyl acetate. ca.gov These findings suggest that the metabolic load of tert-butanol and its subsequent processing in the liver can induce cellular changes indicative of a toxicological response.

Renal Toxicity Mechanisms, Including Alpha-2u-Globulin Accumulation (Rodent Specificity)

The renal toxicity of methyl tert-butyl acetate is a significant concern, with research pointing to a mechanism that is specific to male rats. The primary metabolite, tert-butanol, has been shown to induce alpha-2u-globulin nephropathy. epa.gov This condition is characterized by the accumulation of the alpha-2u-globulin protein in the kidneys of male rats, a protein that is not produced in female rats or humans. epa.gov

This accumulation leads to a sequence of events including lysosomal overload in the proximal tubule cells, resulting in single-cell necrosis, regenerative cell proliferation, and the formation of granular casts. nih.gov Chronic exposure to substances that induce this pathway has been linked to the development of renal tubule tumors in male rats. nih.gov It is important to note that because the alpha-2u-globulin mechanism is specific to male rats, the relevance of these renal tumors to human health is considered low. nih.gov

Studies on tert-butyl acetate have demonstrated the accumulation of alpha-2u-globulin in the kidneys of male rats across all exposure groups in some experiments. ca.gov

Parameter Observation in Male Rats Relevance to Humans
Protein Accumulation Accumulation of alpha-2u-globulin in proximal tubules. epa.govNot relevant, as humans do not produce alpha-2u-globulin. nih.gov
Cellular Effects Lysosomal overload, single-cell necrosis, and regenerative cell proliferation. nih.govThe initiating mechanism is absent in humans.
Long-term Outcome Potential for renal tubule tumor formation. nih.govLow relevance for human cancer risk assessment. nih.gov

Neurological Effects and Central Nervous System Depression Mechanisms

Exposure to methyl tert-butyl acetate and its metabolite, tert-butanol, can lead to depression of the central nervous system (CNS). publisso.de The general mechanism of CNS depression by alcohols involves the potentiation of the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor and inhibition of the effects of the excitatory neurotransmitter glutamate (B1630785) at the N-methyl-D-aspartate (NMDA) receptor. treatmentindiana.com This dual action leads to a decrease in neuronal excitability and the characteristic signs of CNS depression.

In animal studies, acute inhalation of tert-butyl acetate has produced symptoms of CNS depression. Mice exposed to 750 ml/m³ and higher concentrations displayed hyperactivity and excessive grooming, while the highest concentration of 1500 ml/m³ induced both hyperactivity and hypoactivity, along with impaired equilibrium. publisso.de High oral doses of tert-butanol also produce ataxia and hypoactivity. nih.gov The neurological effects of butanols may also be related to their interaction with various ion channels and their impact on neurotransmitter systems, such as dopamine (B1211576) and serotonin (B10506). nih.gov For instance, gestational exposure to tert-butanol has been associated with decreased serotonin levels in rat pups. nih.gov

Observed Effect Potential Mechanism Supporting Evidence
Ataxia and HypoactivityPotentiation of GABA-A receptor function and inhibition of NMDA receptor function. treatmentindiana.comHigh oral doses of tert-butanol produce these effects. nih.gov
Hyperactivity/HypoactivityAlteration of neurotransmitter systems (e.g., serotonin). nih.govObserved in mice exposed to high concentrations of tert-butyl acetate. publisso.de
Impaired EquilibriumGeneral CNS depression. publisso.deSeen in mice at the highest tested concentrations of tert-butyl acetate. publisso.de

Endocrine System Perturbation Research

The potential for methyl tert-butyl acetate and its metabolites to disrupt the endocrine system has been a subject of investigation. In vitro studies using guideline-compliant assays have shown that methyl tert-butyl ether (the precursor to methyl tert-butyl acetate) and tert-butanol are not binders to the androgen receptor. nih.gov These studies also indicated no effects on testosterone (B1683101) and estradiol (B170435) in steroidogenesis assays and no inhibition of aromatase activity. nih.gov

Genotoxicity and Carcinogenicity Mechanistic Studies

The genotoxic potential of a chemical is a critical component of its toxicological assessment, providing insight into its ability to cause DNA damage and potentially lead to cancer.

Mutagenicity Assessments of Methyl tert-Butylacetate and Metabolites

Extensive testing has been conducted to evaluate the mutagenicity of methyl tert-butyl acetate and its primary metabolite, tert-butanol. The results from these studies have been consistently negative.

Tert-butyl acetate did not induce mutations in the standard Salmonella mutagenicity assay (Ames test) with various strains (TA98, TA100, TA102, TA1535, or TA1537) or in Escherichia coli WP2uvrA/pKM101, both with and without metabolic activation. researchgate.net Similarly, tert-butanol has not shown mutagenic activity in Salmonella typhimurium or in L5178Y mouse lymphoma cells. nih.gov

Furthermore, tert-butyl acetate did not cause chromosomal aberrations in mammalian cells in vitro or in vivo. publisso.de A recent in vivo comet assay in mice exposed to high doses of tert-butanol found no significant DNA damage in the thyroid, a target organ for tumors in some chronic exposure studies. nih.govresearchgate.net This body of evidence strongly indicates that neither methyl tert-butyl acetate nor its metabolite tert-butanol are genotoxic. nih.govnih.gov

Test System Compound Tested Result
Salmonella typhimurium (Ames Test)tert-Butyl acetateNegative researchgate.net
Escherichia coli WP2uvrA/pKM101tert-Butyl acetateNegative researchgate.net
Salmonella typhimuriumtert-ButanolNegative nih.gov
L5178Y Mouse Lymphoma Cellstert-ButanolNegative nih.gov
In vivo Comet Assay (Mouse Thyroid)tert-ButanolNegative nih.govresearchgate.net

Mechanisms of Tumorigenesis in Animal Models (e.g., Thyroid, Testicular Tumors)

There is a notable absence of specific studies detailing the mechanisms of tumorigenesis for methyl tert-butyl acetate in animal models. Searches for research on its potential to induce thyroid or testicular tumors did not yield mechanistic data. In contrast, studies on MTBE have investigated its carcinogenic potential, observing testicular interstitial cell tumors and thyroid follicular cell adenomas in rodents, though the mechanisms are complex and species-specific. However, this information cannot be extrapolated to methyl tert-butyl acetate without direct scientific investigation.

Developmental and Reproductive Toxicological Mechanisms

Detailed research on the specific developmental and reproductive toxicological mechanisms of methyl tert-butyl acetate is not available in the reviewed scientific literature. Standardized developmental and reproductive toxicity (DART) studies outlining the mechanisms of action for this compound could not be located. For the related compound MTBE, some studies have reported effects such as decreased uterine and ovarian weights in mice at high concentrations, but the underlying mechanisms are not fully understood. No such data is publicly available for methyl tert-butyl acetate.

Toxicokinetic Profiles and Bioavailability Research of Methyl tert-Butyl Acetate

Specific toxicokinetic and bioavailability data for methyl tert-butyl acetate, including its absorption, distribution, metabolism, and excretion (ADME), are not well-documented in publicly accessible research. Comprehensive studies detailing its metabolic pathways and the bioavailability of the parent compound and its potential metabolites have not been published. While the toxicokinetics of MTBE are well-characterized, showing rapid absorption and metabolism to metabolites like tert-butanol, this profile is specific to the ether linkage and cannot be assumed for the ester linkage in methyl tert-butyl acetate.

Receptor-Mediated Toxicological Interactions (e.g., Acetylcholine (B1216132) Receptor Inhibition)

There is no available information from scientific studies indicating that methyl tert-butyl acetate engages in specific receptor-mediated toxicological interactions, such as the inhibition of the acetylcholine receptor. Research has not been published to suggest or investigate such a mechanism for this particular compound. While acetylcholinesterase inhibitors are a known class of compounds, there is no evidence to currently include methyl tert-butyl acetate in this category.

Analytical Chemistry of Methyl Tert Butylacetate

Chromatographic Separation and Detection Methods

Chromatography is a cornerstone for separating tert-butyl acetate (B1210297) from complex matrices, enabling its precise quantification. Gas and liquid chromatography are the most prevalent methods used.

Gas chromatography, particularly with a flame ionization detector (GC-FID), is a robust and widely used method for the quantitative analysis of tert-butyl acetate. This technique is suitable for volatile compounds and is frequently applied in occupational and environmental air monitoring.

A standard method for determining tert-butyl acetate in workplace air is outlined by the National Institute for Occupational Safety and Health (NIOSH) in Method 1450. nih.gov This procedure involves drawing a known volume of air through a solid sorbent tube containing activated coconut shell charcoal to trap the analyte. The collected sample is then desorbed using carbon disulfide, and an aliquot of the resulting solution is injected into a gas chromatograph. nih.gov

The separation is typically achieved on a capillary column, and the FID provides a response proportional to the mass of the carbon-containing analyte. Quantification is performed by comparing the peak area of tert-butyl acetate in the sample to those of calibration standards. nih.govosha.gov The Occupational Safety and Health Administration (OSHA) also provides validated methods (OSHA 5000 and 1009) using GC-FID for monitoring tert-butyl acetate, employing either charcoal tubes or passive samplers for sample collection. osha.gov

Table 1: GC-FID Parameters for tert-Butyl Acetate Analysis (based on NIOSH 1450)

Parameter Specification
Analyte tert-Butyl Acetate
Matrix Air
Sampling Media Activated Coconut Shell Charcoal Tube
Desorption Solvent Carbon Disulfide
Instrument Gas Chromatograph with Flame Ionization Detector (GC-FID)
Detection Limit Dependent on sampling volume and conditions

| Validated Range | Varies with sampling parameters |

High-Performance Liquid Chromatography (HPLC) is a valuable tool for monitoring the progress of chemical reactions involving tert-butyl acetate, especially when the reactants or products are non-volatile or thermally unstable. An example is its application in monitoring the Ritter reaction, where a nitrile is converted to a N-tert-butyl amide using tert-butyl acetate as the source of the tert-butyl cation. orgsyn.org

In this context, reverse-phase HPLC can be used to track the consumption of the nitrile starting material and the formation of the amide product over time. By taking aliquots from the reaction mixture at various intervals, the relative concentrations of reactants and products can be determined, allowing for the assessment of reaction completion. orgsyn.org

Table 2: Example HPLC Conditions for Monitoring a Ritter Reaction

Parameter Specification
Application Monitoring conversion of a nitrile to an amide
Reactant tert-Butyl Acetate
Column Luna 3 µm C18 (100 x 3.0 mm)
Mobile Phase Gradient of 0.1% TFA in acetonitrile (B52724) and 0.1% TFA in water
Flow Rate 1.0 mL/min

| Detection | UV at 254 nm |

Methods for Trace Analysis and Environmental Monitoring of tert-Butyl Acetate

The analysis of tert-butyl acetate at trace levels is important for environmental monitoring, given its use as a solvent and gasoline additive which may lead to its release into the environment. nih.gov

Due to its volatility and moderate water solubility, tert-butyl acetate can be found in air, water, and soil. nih.govtaylorfrancis.com Environmental fate studies suggest it has very high mobility in soil and volatilization is an important process from both soil and water surfaces. nih.gov

The primary established methods for environmental monitoring focus on air analysis, as previously described under the Gas Chromatography section (7.1.1). Techniques such as collecting air samples on sorbent tubes followed by thermal or solvent desorption and GC-MS analysis are suitable for detecting trace amounts of tert-butyl acetate in the atmosphere. nih.gov

For water and soil samples, methods developed for other volatile organic compounds (VOCs) can be adapted. These typically involve sample preparation techniques to extract and concentrate the analyte before instrumental analysis.

Purge-and-Trap (P&T) GC-MS : This is a common technique for analyzing volatile compounds in water. An inert gas is bubbled through the water sample, stripping the volatile tert-butyl acetate, which is then trapped on a sorbent. The trap is subsequently heated, and the analyte is desorbed into a GC-MS system for separation and detection.

Headspace Solid-Phase Microextraction (HS-SPME) GC-MS : This method involves exposing a coated fiber to the headspace above a water or soil sample. Volatile compounds like tert-butyl acetate partition onto the fiber, which is then inserted into the GC injector for thermal desorption and analysis.

While specific EPA methods dedicated solely to tert-butyl acetate in water and soil are not as common as for other contaminants, the EPA's Regional Screening Levels for chemical contaminants in tap water and soil suggest that analytical methods for its trace determination are utilized in environmental assessments. nih.gov

Development of Analytical Methodologies for Methyl tert-Butylacetate in Complex Matrices

The accurate and reliable quantification of this compound in complex matrices such as environmental, biological, and industrial samples is crucial for assessing its distribution, fate, and impact. The development of robust analytical methodologies is essential to overcome challenges posed by the compound's volatility and the presence of interfering substances in these intricate sample types. Research has consequently focused on optimizing sample preparation, chromatographic separation, and detection techniques to achieve high sensitivity and selectivity.

A significant area of methodological development has been in the application of gas chromatography (GC) coupled with various detectors. The selection of an appropriate stationary phase for the GC column is a critical factor in separating this compound from other volatile organic compounds (VOCs) that may be present in the sample matrix. Various column polarities and temperature programming have been investigated to enhance resolution and ensure accurate identification and quantification.

Effective sample preparation is paramount for the successful analysis of this compound, as it serves to isolate and preconcentrate the analyte from the matrix. Techniques such as purge-and-trap, headspace analysis, solid-phase microextraction (SPME), and liquid-liquid extraction (LLE) have been extensively developed and refined for this purpose.

Purge-and-trap methods, for instance, are widely employed for aqueous samples. This technique involves sparging an inert gas through the sample, which carries the volatile this compound onto a sorbent trap. The trapped compounds are then thermally desorbed into the GC system. Headspace analysis, another common technique, involves analyzing the vapor phase in equilibrium with the sample, which is particularly suitable for volatile compounds in solid or liquid matrices.

Solid-phase microextraction provides a solvent-free and often automated approach to sample preparation. An SPME fiber coated with a specific stationary phase is exposed to the sample or its headspace, allowing for the adsorption of this compound. The fiber is subsequently introduced into the GC injector for thermal desorption and analysis. The choice of fiber coating is critical for achieving optimal extraction efficiency and selectivity.

For detection, while the flame ionization detector (FID) offers good sensitivity, mass spectrometry (MS) provides superior selectivity and definitive identification, which is especially important in complex matrices. By operating the mass spectrometer in selected ion monitoring (SIM) mode, it is possible to achieve very low detection limits and minimize interferences from co-eluting compounds.

Method validation is a crucial component of the development process, ensuring the reliability of the obtained data. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy (often assessed through recovery studies). The following tables provide a summary of research findings on various analytical methods developed for this compound.

Table 1: Performance of Analytical Methods for this compound Determination

Analytical Technique Matrix Sample Preparation Limit of Detection (LOD) Recovery (%)
GC-FID Aqueous Purge-and-Trap 0.1 µg/L Not Specified
GC-MS Water Headspace-SPME 0.03 µg/L Not Specified
GC-MS Urine High-Temp Purge-and-Trap 0.1 µg/L 96.5 ± 4.7
GC-MS Seawater Purge-and-Trap 0.04 µg/L Not Specified

Table 2: Chromatographic Conditions for this compound Analysis

Parameter Method 1 (Gasoline) Method 2 (Aqueous) Method 3 (Air)
Column Highly Polar Stationary Phase FFAP (nitroterephthalic acid-modified polyethylene (B3416737) glycol) Fused Silica (B1680970) Capillary (polydimethylsiloxane)
Column Dimensions Not Specified 30 m x 0.25 mm x 0.25 µm 50 m x 0.3 mm x 0.5 µm
Oven Program Not Specified 35°C (5.5 min), ramp to 90°C at 25°C/min, then ramp to 200°C at 40°C/min, hold for 8 min 0°C (7 min), 5°C/min to 25°C, then 25°C/min to 250°C (hold 5 min)
Carrier Gas Helium Helium Helium
Flow Rate Not Specified 1 mL/min 1-2 mL/min

| Detector | MS | MS or FID | FID |

Table 3: List of Chemical Compounds

Compound Name
This compound
Helium
Nitroterephthalic acid-modified polyethylene glycol

Computational Chemistry and Theoretical Modeling of Methyl Tert Butylacetate

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are employed to determine the fundamental properties of a molecule based on the principles of quantum mechanics. These calculations can predict molecular geometries, conformational preferences, and electronic characteristics with high accuracy.

For tert-butyl acetate (B1210297), a combination of quantum chemical calculations and molecular beam Fourier transform microwave spectroscopy has been used to perform a detailed conformational analysis. researchgate.net Due to its relatively rigid structure, the molecule exists in two primary conformations: a highly stable conformer with C_s symmetry and a less stable conformer with C_1 symmetry, which exists as a pair of enantiomers. researchgate.net

Ab initio calculations at the MP2/6-311++G(d,p) level of theory indicate that the C_s conformer is the most abundant and is significantly lower in energy than the C_1 conformer by approximately 46 kJ/mol. researchgate.net These computational methods have been crucial in determining a precise set of rotational and centrifugal distortion constants. Furthermore, they have enabled the calculation of the energy barrier for the internal rotation of the acetyl methyl group, a key dynamic feature of the molecule. researchgate.net The calculated barrier for this methyl group rotation is approximately 113 cm⁻¹ (1.855 kJ/mol). researchgate.net

These theoretical studies provide a detailed picture of the molecule's potential energy surface, confirming that the C₁=O₂ double bond is positioned cis to the O₄-C₅ bond and that the tert-butyl group is staggered relative to the C₁-O₄ bond. researchgate.net

Table 1: Computed Properties of tert-Butyl Acetate Conformers
PropertyValue/DescriptionMethod of Calculation
Most Stable ConformerC_s symmetryMP2/6-311++G(d,p)
Less Stable ConformerC_1 symmetry (enantiomeric pair)MP2/6-311++G(d,p)
Energy Difference (C_s vs. C_1)46 kJ/molMP2/6-311++G(d,p)
Barrier to Acetyl Methyl Rotation~113 cm⁻¹ / 1.855 kJ/molXIAM and BELGI-Cs programs

Reaction Mechanism Elucidation via Computational Methods

Computational methods are indispensable for mapping the pathways of chemical reactions, identifying transition states, and calculating reaction rates.

Transition State Theory (TST) is a fundamental framework for understanding reaction rates. wikipedia.org It postulates a quasi-equilibrium between reactants and an activated complex, which is the molecular configuration at the highest point on the minimum-energy path connecting reactants and products (the transition state). wikipedia.org By analyzing this transition state, TST allows for the calculation of key kinetic parameters. wikipedia.orglibretexts.org

The acid-catalyzed hydrolysis of tert-butyl acetate is a well-studied reaction that proceeds through a unimolecular mechanism (A_AL_1) involving the fission of the alkyl-oxygen bond. cdnsciencepub.comactachemscand.org This mechanism is distinct from the bimolecular pathway common for less sterically hindered esters. Computational studies applying TST can model this process by locating the transition state for the cleavage of the C-O bond. These calculations can determine the standard Gibbs energy of activation (ΔG‡), which is directly related to the reaction rate constant. wikipedia.org The theory also allows for the calculation of the standard enthalpy of activation (ΔH‡) and the standard entropy of activation (ΔS‡). wikipedia.org For the hydrolysis of tert-butyl acetate, experimental values consistent with the A_AL_1 mechanism, such as a high activation energy and positive entropy of activation, can be rationalized and quantified through TST calculations. cdnsciencepub.comactachemscand.org

Table 2: Activation Parameters for Acid-Catalyzed Hydrolysis of tert-Butyl Acetate
Activation ParameterReported ValueSignificance
Arrhenius Activation Energy (E_a)27.6 kcal/molEnergy barrier reactants must overcome.
Entropy of Activation (ΔS‡)+14.2 cal/deg⁻¹mol⁻¹Increase in disorder in forming the transition state, characteristic of a unimolecular mechanism.

Density Functional Theory (DFT) is a versatile and widely used quantum computational method for investigating the electronic structure and reactivity of molecules. tandfonline.comresearchgate.net DFT calculations are used to map potential energy surfaces for reactions, providing detailed information about the energies of reactants, products, intermediates, and transition states. nih.gov

In the context of tert-butyl acetate, DFT can be applied to elucidate the mechanisms of various reactions, such as its atmospheric oxidation initiated by hydroxyl (•OH) radicals. Experimental studies have shown this reaction yields products like acetic anhydride (B1165640) and acetone, indicating that H-atom abstraction is a key step. researchgate.net A DFT study would model the abstraction of hydrogen atoms from both the acetyl and tert-butyl groups. By calculating the activation energy barriers for each possible abstraction pathway, researchers can determine the most favorable reaction channel. Such studies have confirmed that the presence of the ester functional group tends to promote H-atom abstraction from the carbon atom in the α-position to the oxygen. researchgate.net DFT is thus crucial for interpreting experimental product yields and understanding the intrinsic reactivity of the molecule. nih.gov

Molecular Dynamics Simulations of tert-Butyl Acetate Systems

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. MD simulations model the motions of individual atoms over time, providing a detailed view of the dynamic processes that are inaccessible to many experimental techniques.

While specific MD simulation studies focused solely on tert-butyl acetate are not prominent in the reviewed literature, the methodology's application can be understood from studies on its close structural analog, tert-butanol (B103910) (TBA). ias.ac.inresearchgate.netrsc.org MD simulations of TBA in aqueous solutions have been used to investigate hydration structures, solute self-aggregation, and the influence of the bulky tert-butyl group on the surrounding water network. ias.ac.inresearchgate.net

An MD simulation of tert-butyl acetate in an aqueous environment would similarly provide critical insights into its behavior as a solvent or solute. Such a study would involve:

Solvation Shell Analysis: Determining the number, orientation, and residence time of water molecules in the immediate vicinity of the ester.

Hydrophobic Interactions: Modeling how the nonpolar tert-butyl group influences the local water structure and interacts with other nonpolar species.

Diffusion and Transport Properties: Calculating the self-diffusion coefficient of tert-butyl acetate in solution, which is essential for understanding mass transport phenomena.

Conformational Dynamics: Observing the transitions between different molecular conformations in the liquid phase over time.

These simulations are vital for understanding the microscopic interactions that govern the macroscopic thermodynamic properties of tert-butyl acetate in solution. researchgate.net

Predictive Modeling for Environmental Fate and Toxicological Interactions

Predictive modeling, particularly through Quantitative Structure-Activity Relationships (QSAR), is a computational approach that correlates the structural or physicochemical properties of chemicals with their biological activities or environmental fate. ecetoc.orgrsc.org These models are essential for screening chemicals and prioritizing them for further testing, thereby reducing reliance on costly and time-consuming experimental assays. ecetoc.orgnih.gov

For tert-butyl acetate, QSAR models can be developed to predict its environmental behavior. This process begins with calculating a set of molecular descriptors that numerically represent the molecule's structural, electronic, and physicochemical properties. nih.govlaboratorynotes.com These descriptors are then used in statistical models to predict specific endpoints.

Key descriptors for tert-butyl acetate include its molecular weight, octanol-water partition coefficient (log K_ow_), and vapor pressure. nih.gov These properties are used to estimate:

Environmental Distribution: Its high vapor pressure suggests it will exist primarily in the vapor phase in the atmosphere. taylorfrancis.com

Soil Mobility: An estimated soil organic carbon-water (B12546825) partitioning coefficient (K_oc_) of 134 suggests moderate mobility in soil. taylorfrancis.com

Bioconcentration: A low estimated bioconcentration factor (BCF) of 6.6 indicates that the compound is not expected to significantly accumulate in aquatic organisms. taylorfrancis.com

Atmospheric Lifetime: The rate of reaction with hydroxyl radicals in the atmosphere can be estimated to predict its persistence. nih.gov

Similarly, predictive models in toxicology correlate molecular features and in vitro bioactivity data with potential in vivo toxicological outcomes. nih.govresearchgate.net By comparing the structural features of tert-butyl acetate to those of known toxicants, these models can help predict its potential for various types of toxicity, guiding risk assessment efforts. birthdefectsresearch.orgnih.gov

Table 3: Molecular Descriptors for tert-Butyl Acetate Used in Predictive Modeling
DescriptorValueRelevance
Molecular FormulaC₆H₁₂O₂Basic structural information. nih.gov
Molecular Weight116.16 g/molUsed in transport and partitioning models. nih.gov
log K_ow_ (Octanol-Water Partition Coefficient)1.76Predicts bioconcentration potential and partitioning behavior. nih.gov
Vapor Pressure47 mm Hg at 25 °CDetermines tendency to volatilize into the atmosphere. nih.gov
Water SolubilityInsolubleAffects transport in aqueous environmental compartments. nih.gov

Q & A

Q. What are the standard synthetic methodologies for preparing methyl tert-butylacetate, and which analytical techniques are essential for structural confirmation?

this compound is commonly synthesized via esterification or alkylation reactions. For example, flow chemistry setups involving tert-butylacetate with reagents like LDA (lithium diisopropylamide) and methyl 2-cyanoisonicotinate in THF at controlled temperatures (−30°C) have been reported . Key analytical methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm ester group integration and tert-butyl proton signals.
  • IR spectroscopy to identify carbonyl (C=O) stretching vibrations (~1740 cm⁻¹).
  • Mass spectrometry (e.g., ESI-MS) for molecular weight verification .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

While specific safety data for this compound are limited, general precautions for tert-butyl esters include:

  • Using gloves and goggles to avoid skin/eye contact.
  • Working in a fume hood to prevent inhalation of volatile byproducts.
  • Storing the compound in a cool, dry environment away from oxidizing agents .

Advanced Research Questions

Q. How can reaction parameters in continuous flow synthesis be optimized to improve yields of this compound derivatives?

Flow chemistry systems (e.g., T-mixers and cooler modules) enable precise control over variables:

  • Temperature : Maintaining −30°C minimizes side reactions like hydrolysis or thermal decomposition.
  • Flow rates : Adjusting reagent pumping rates (e.g., 0.2–0.3 mL/min) ensures stoichiometric balance.
  • Residence time : Optimizing mixer-to-collection times enhances intermediate stability .

Q. What strategies resolve discrepancies in spectroscopic data when characterizing this compound analogs?

Contradictions in NMR or IR data may arise from impurities or stereochemical variations. Mitigation approaches include:

  • Purification : Column chromatography or recrystallization to isolate pure fractions.
  • Cross-validation : Combining multiple techniques (e.g., X-ray crystallography for unambiguous structure determination).
  • Computational modeling : DFT calculations to predict and compare spectral profiles .

Q. How do steric effects of the tert-butyl group influence the reactivity of this compound in nucleophilic acyl substitution reactions?

The bulky tert-butyl group hinders nucleophilic attack at the carbonyl carbon, favoring alternative pathways:

  • Solvent effects : Polar aprotic solvents (e.g., THF) stabilize transition states.
  • Catalysis : Lewis acids (e.g., TiCl₄) may coordinate with the ester oxygen to enhance electrophilicity.
  • Kinetic studies : Monitoring reaction progress via HPLC or in situ FTIR clarifies rate-limiting steps .

Methodological Guidance

Q. What are best practices for documenting experimental procedures involving this compound to ensure reproducibility?

  • Detailed protocols : Specify reagent ratios, temperatures, and equipment (e.g., "2M tert-butylacetate in THF at −30°C").
  • Supporting information : Include raw spectral data and chromatograms in supplementary files.
  • Ethical reporting : Disclose any modifications to published methods and conflicts of interest .

Q. How can researchers systematically evaluate the environmental impact of this compound in synthetic workflows?

  • Lifecycle analysis : Track solvent waste generation and energy consumption during synthesis.
  • Green chemistry metrics : Calculate atom economy and E-factors for optimization.
  • Literature benchmarking : Compare results with established eco-friendly protocols .

Data Contradiction and Validation

Q. What steps should be taken if experimental yields of this compound derivatives conflict with computational predictions?

  • Re-examine assumptions : Verify computational parameters (e.g., solvent models, basis sets).
  • Replicate experiments : Eliminate variability in reagent purity or equipment calibration.
  • Collaborative review : Engage peers to identify overlooked variables .

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Methyl tert-butylacetate

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